MLN8054 - 869363-13-3

MLN8054

Catalog Number: EVT-288120
CAS Number: 869363-13-3
Molecular Formula: C25H15ClF2N4O2
Molecular Weight: 476.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MLN8054 is a synthetically derived small molecule that acts as a selective inhibitor of the Aurora A kinase. [] It is classified as a benzazepine derivative and plays a crucial role in scientific research aimed at understanding the functions of Aurora A kinase and developing novel anticancer therapeutic strategies. [, ]

Source and Classification

MLN8054 was discovered as part of a series of compounds aimed at inhibiting Aurora kinases, which are essential for proper chromosome segregation during mitosis. It belongs to a class of small molecule inhibitors that are reversible and ATP-competitive. The compound has been characterized for its ability to selectively inhibit Aurora A with a dissociation constant (KiK_i) of approximately 7 nM, making it significantly more potent than many other kinase inhibitors available at the time .

Synthesis Analysis

The synthesis of MLN8054 involves several key steps that utilize various organic chemistry techniques. The synthetic route typically begins with amino-benzophenones, which undergo transformations to yield the final product.

  1. Starting Materials: The synthesis starts with readily available amino-benzophenones.
  2. Key Reactions:
    • The initial step often involves the formation of an intermediate through nucleophilic substitution.
    • Subsequent steps may include cyclization reactions and modifications to introduce specific functional groups that enhance selectivity and potency.
  3. Yield and Purity: The synthetic process is designed to maximize yield while ensuring high purity of the final compound, which is essential for biological testing .
Molecular Structure Analysis

MLN8054 has a well-defined molecular structure that contributes to its function as an inhibitor.

  • Chemical Formula: The molecular formula of MLN8054 is C23H24ClN5OC_{23}H_{24}ClN_{5}O.
  • Molecular Weight: The molecular weight is approximately 425.92 g/mol.
  • Structural Features: The compound contains a benzophenone moiety, which is crucial for its binding affinity to the Aurora A kinase domain. The presence of chlorine and nitrogen atoms in its structure also plays a role in its interaction with the target enzyme.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of MLN8054 are critical for understanding its formation and potential modifications:

  1. Formation of Intermediates: Key intermediates are generated through nucleophilic substitutions and coupling reactions.
  2. Final Product Formation: The final steps typically involve deprotection strategies to yield the active compound from its precursors.
  3. Purification Techniques: Techniques such as chromatography are employed to purify MLN8054 from by-products, ensuring that only the desired compound is available for biological testing .
Mechanism of Action

MLN8054 exerts its effects by competitively inhibiting the Aurora A kinase activity:

  1. Binding to Active Site: MLN8054 binds to the ATP-binding site of Aurora A, preventing ATP from interacting with the enzyme.
  2. Disruption of Phosphorylation: This inhibition leads to decreased phosphorylation of substrates involved in mitosis, resulting in cell cycle arrest at the G2/M phase.
  3. Cellular Effects: Inhibition of Aurora A activity has been shown to lead to increased apoptosis in cancer cells, making it a potential therapeutic agent for various malignancies .
Physical and Chemical Properties Analysis

MLN8054 exhibits several notable physical and chemical properties:

  • Solubility: The compound is highly soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
  • Stability: MLN8054 is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Protein Binding: It demonstrates high protein binding (>98%), which influences its pharmacokinetic profile .
Applications

MLN8054 has been investigated primarily for its potential use in cancer therapy:

  1. Preclinical Studies: In vitro studies have shown that MLN8054 effectively inhibits Aurora A activity in various human tumor cell lines, leading to cell cycle arrest and apoptosis.
  2. In Vivo Efficacy: Animal studies have demonstrated significant tumor growth inhibition when administered orally, indicating its potential as an effective anticancer agent.
  3. Clinical Trials: MLN8054 has entered clinical trials aimed at evaluating its safety and efficacy in patients with solid tumors, particularly those characterized by aberrant mitotic processes .

Properties

CAS Number

869363-13-3

Product Name

MLN8054

IUPAC Name

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid

Molecular Formula

C25H15ClF2N4O2

Molecular Weight

476.9 g/mol

InChI

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)

InChI Key

HHFBDROWDBDFBR-UHFFFAOYSA-N

SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimidol(5,4-d)(2)benzazepin-2-yl)amino)benzoic acid
MLN8054

Canonical SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.